

# Application Notes and Protocols: Synthesis of 1,1-Dibromo-2-chloroethane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,1-Dibromo-2-chloroethane

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## Abstract

This document provides a detailed protocol for the synthesis of **1,1-dibromo-2-chloroethane**. The synthesis involves the reaction of vinyl chloride with bromine. This protocol includes information on the required reagents, equipment, step-by-step procedure, safety precautions, and data interpretation.

## Introduction

**1,1-Dibromo-2-chloroethane** is a halogenated hydrocarbon with the molecular formula  $C_2H_3Br_2Cl$ .<sup>[1]</sup> It serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules in the pharmaceutical and agrochemical industries. The presence of three halogen atoms provides multiple reaction sites for further functionalization.

## Reaction Scheme

The synthesis of **1,1-dibromo-2-chloroethane** can be achieved through the addition of bromine ( $Br_2$ ) to vinyl chloride ( $CH_2=CHCl$ ).

Overall Reaction:

$\text{CH}_2=\text{CHCl} + \text{Br}_2 \rightarrow \text{CH}_2\text{Br}-\text{CHBrCl}$  (1,2-dibromo-1-chloroethane) Note: The primary product of this reaction is 1,2-dibromo-1-chloroethane. Isomerization or alternative reaction conditions would be required to obtain the **1,1-dibromo-2-chloroethane** isomer. The following protocol is based on a general procedure for the bromination of a chloroalkene.

## Materials and Equipment

### 3.1 Reagents

Reagent	Formula	Molar Mass ( g/mol )	Purity
Vinyl Chloride	$\text{C}_2\text{H}_3\text{Cl}$	62.50	≥99%
Bromine	$\text{Br}_2$	159.808	≥99.5%
Carbon Tetrachloride	$\text{CCl}_4$	153.82	Anhydrous, ≥99.5%
Sodium Bicarbonate	$\text{NaHCO}_3$	84.007	Saturated Solution
Anhydrous Sodium Sulfate	$\text{Na}_2\text{SO}_4$	142.04	Granular

### 3.2 Equipment

- Three-necked round-bottom flask (250 mL)
- Dropping funnel
- Reflux condenser
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders, etc.)

- Fume hood

## Experimental Protocol

### 4.1 Reaction Setup

- Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser in a fume hood.
- Ensure all glassware is dry before use.
- Place the reaction flask in an ice bath on a magnetic stirrer.

### 4.2 Synthesis Procedure

- Dissolve a known molar equivalent of vinyl chloride in anhydrous carbon tetrachloride in the reaction flask.
- Slowly add a stoichiometric equivalent of bromine, dissolved in a minimal amount of carbon tetrachloride, to the dropping funnel.
- Add the bromine solution dropwise to the stirred vinyl chloride solution over a period of 30-60 minutes. Maintain the reaction temperature at 0-5 °C using the ice bath.
- After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature.

### 4.3 Work-up and Purification

- Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts.
- Separate the organic layer and wash it with deionized water.
- Dry the organic layer over anhydrous sodium sulfate.

- Filter to remove the drying agent.
- Remove the solvent (carbon tetrachloride) under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude product can be further purified by fractional distillation if necessary.

## Data and Characterization

Property	Value
Molecular Formula	C <sub>2</sub> H <sub>3</sub> Br <sub>2</sub> Cl[1]
Molar Mass	222.30 g/mol [1][2]
Appearance	Colorless to pale yellow liquid[3]
Boiling Point	Literature values may vary depending on the isomer.
Solubility	Soluble in organic solvents like acetone, benzene, and chloroform; low solubility in water. [3]

Characterization of the final product should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

## Safety Precautions

### 6.1 Personal Protective Equipment (PPE)

- Wear tightly fitting safety goggles with side-shields.[4]
- Handle with chemical-resistant gloves (e.g., nitrile rubber).[4]
- Wear a lab coat and appropriate protective clothing.[4]
- If ventilation is inadequate, use a full-face respirator.[4]

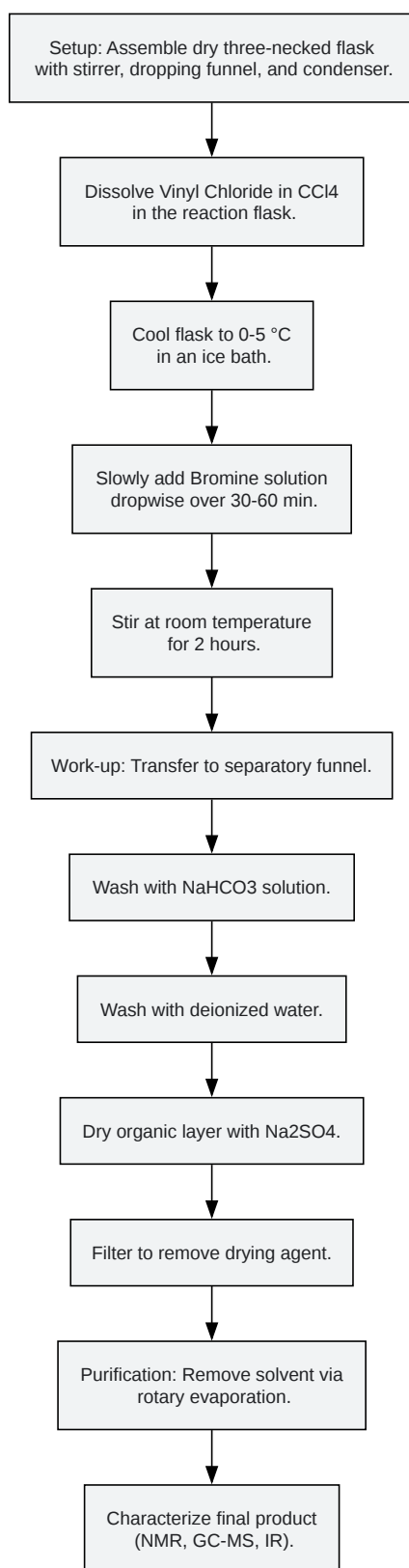
## 6.2 Handling and Storage

- All procedures should be performed in a well-ventilated fume hood.[5]
- Avoid breathing vapors or mist.[4][5]
- Avoid contact with skin and eyes.[4]
- Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
- Keep away from sources of ignition.[4]
- Ground all equipment to prevent static discharge.[4]

## 6.3 First Aid Measures

- If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
- In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[4]
- In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
- If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

## Workflow Diagram



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Caption: Workflow for the synthesis of **1,1-Dibromo-2-chloroethane**.

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## References

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)